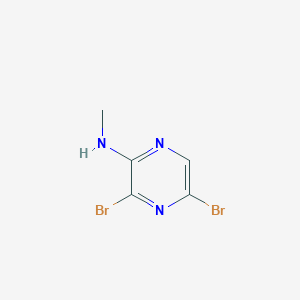

3,5-dibromo-N-methylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAKWTWMAXDNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the 1H and 13C NMR Characterization of N-methylpyrazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the ¹H and ¹³C NMR characterization of N-methylpyrazin-2-amine and its derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This document moves beyond a simple recitation of spectral data, offering a detailed rationale for experimental design, data interpretation, and structural elucidation. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we will unravel the intricate structural details of these molecules. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently characterize novel N-methylpyrazin-2-amine derivatives.

Introduction: The Significance of Pyrazine Derivatives in Medicinal Chemistry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged structures in drug design.[5] N-methylpyrazin-2-amine, as a key building block, allows for diverse chemical modifications, leading to a wide array of derivatives with potential therapeutic applications, including antitumor, antibacterial, and anti-inflammatory activities.[5]

Accurate structural characterization is paramount in the synthesis and development of these novel compounds. NMR spectroscopy stands as a powerful and non-destructive tool for elucidating the precise molecular architecture, including the connectivity of atoms and the electronic environment of each nucleus. This guide will provide a detailed roadmap for the comprehensive NMR analysis of N-methylpyrazin-2-amine derivatives.

Foundational Principles of ¹H and ¹³C NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C (carbon-13) nuclei possess a quantum mechanical property called spin, which generates a small magnetic field. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[6]

This sensitivity is the origin of the chemical shift (δ) , a fundamental parameter in NMR. The chemical shift is influenced by the shielding or deshielding effects of neighboring atoms and functional groups.[7] For instance, electron-withdrawing groups will deshield a nucleus, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield a nucleus, resulting in a lower chemical shift (upfield).[8]

In ¹H NMR, another crucial piece of information is derived from spin-spin coupling , which arises from the interaction of the magnetic moments of neighboring, non-equivalent protons. This coupling causes the splitting of NMR signals into characteristic multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of protons within a molecule. The magnitude of this splitting is given by the coupling constant (J) , measured in Hertz (Hz).[7]

Experimental Protocols: A Self-Validating System

The quality and reliability of NMR data are intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The following steps outline a standard procedure for small molecules like N-methylpyrazin-2-amine derivatives:

-

Analyte Quantity: For a standard ¹H NMR spectrum, 1-5 mg of the purified compound is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg is recommended for molecules with a molecular weight under 500 Da.[9][10]

-

Solvent Selection: Deuterated solvents are essential for solution-state NMR.[11][12] The deuterium (²H) nucleus is not detected in ¹H NMR, thus preventing a large solvent signal from overwhelming the analyte signals. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the amine N-H proton.[13][14] DMSO-d₆ is often preferred for amine-containing compounds as it can lead to sharper N-H signals due to slower proton exchange.[13]

-

Sample Dissolution and Transfer: Dissolve the analyte in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Ensure complete dissolution before transferring the solution into a high-quality 5 mm NMR tube.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions and improve spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[12] However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making the addition of TMS unnecessary for routine spectra.

NMR Data Acquisition

The following is a general workflow for acquiring 1D and 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and the specific sample.

Caption: A generalized workflow for NMR-based structural elucidation.

Step-by-Step Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the magnetic field onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments in the molecule.

-

2D NMR Acquisition (as needed):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[6][15] Cross-peaks in a COSY spectrum connect coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs.[6][16] It is invaluable for assigning the protonated carbons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[6][16][17] HMBC is critical for connecting different molecular fragments and establishing the overall carbon skeleton.[18]

-

Spectral Interpretation: A Case Study of N-methylpyrazin-2-amine

Let's dissect the expected ¹H and ¹³C NMR spectra of the parent compound, N-methylpyrazin-2-amine. The principles discussed here can be extended to its various derivatives.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of N-methylpyrazin-2-amine will exhibit distinct signals for the pyrazine ring protons, the N-methyl protons, and the amine proton.

-

Pyrazine Ring Protons (H-3, H-5, H-6): The pyrazine ring is an electron-deficient system, which causes its protons to be deshielded and appear at a relatively downfield chemical shift, typically in the range of 7.5-8.5 ppm.[6] The exact positions will be influenced by the electron-donating amino group. We expect three distinct signals for the three ring protons. Their coupling patterns will be key to their assignment.

-

N-Methyl Protons (-CH₃): The protons of the methyl group attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton) in the upfield region, typically around 2.8-3.2 ppm. The deshielding effect of the adjacent nitrogen atom shifts this signal downfield compared to a typical alkyl methyl group.[19]

-

Amine Proton (-NH): The chemical shift of the amine proton is highly variable (typically 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[19][20] The signal is often broad and may not show clear coupling to adjacent protons due to rapid chemical exchange.[20] A D₂O exchange experiment can confirm the identity of this peak, as the N-H proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Table 1: Expected ¹H NMR Data for N-methylpyrazin-2-amine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.2 | d | ~1-2 |

| H-5 | ~7.6 - 8.0 | dd | ~2-3, ~1-2 |

| H-6 | ~7.9 - 8.3 | d | ~2-3 |

| -NH | Variable (e.g., ~5.0-7.0) | br s | - |

| -CH₃ | ~2.9 - 3.1 | d | ~5 |

Note: These are estimated values and can vary based on the solvent and substituents.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbons of the electron-deficient pyrazine ring will resonate in the downfield region, typically between 130 and 160 ppm. The carbon directly attached to the amino group (C-2) will be significantly shielded compared to the other ring carbons due to the electron-donating nature of the nitrogen.

-

N-Methyl Carbon (-CH₃): The carbon of the N-methyl group will appear in the upfield region, typically around 25-35 ppm.[12]

Table 2: Expected ¹³C NMR Data for N-methylpyrazin-2-amine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~130 - 135 |

| C-5 | ~135 - 140 |

| C-6 | ~140 - 145 |

| -CH₃ | ~25 - 30 |

Note: These are estimated values and can vary based on the solvent and substituents.

The Power of 2D NMR in Structural Elucidation

For more complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR experiments are essential for unambiguous assignments.

Caption: Key 2D NMR correlations for N-methylpyrazin-2-amine.

-

COSY: A COSY spectrum would show a cross-peak between H-5 and H-6, confirming their adjacent relationship (a three-bond coupling, ³J). A weaker cross-peak might be observed between H-3 and H-5 (a four-bond coupling, ⁴J). A cross-peak between the -NH proton and the -CH₃ protons would confirm their connectivity.

-

HSQC: An HSQC spectrum will directly link each proton signal (except the -NH) to its attached carbon. For example, it will show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and so on. This is the most reliable way to assign the protonated carbons.[21]

-

HMBC: The HMBC spectrum is crucial for piecing together the molecular puzzle. For instance, the methyl protons (-CH₃) would show a correlation to the C-2 carbon (a two-bond correlation, ²J), definitively placing the methylamino group at the C-2 position. The H-3 proton would show correlations to C-2 and C-5, while the H-6 proton would show a correlation to C-2, further confirming the structure.[18]

Factors Influencing NMR Spectra of Derivatives

When characterizing derivatives of N-methylpyrazin-2-amine, it is important to consider how different substituents will affect the NMR spectra.

-

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) on the pyrazine ring will generally cause a downfield shift of the remaining ring protons and carbons. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) will cause an upfield shift. The magnitude and direction of the shift depend on the nature and position of the substituent.

-

Solvent Effects: As previously mentioned, the choice of solvent can significantly impact the chemical shifts of labile protons like N-H.[13][14] In some cases, different solvents can also induce small changes in the chemical shifts of other protons and carbons due to varying solvent-solute interactions.[22]

-

Conformational Dynamics: For certain derivatives, particularly those with bulky substituents, restricted rotation around single bonds can lead to the observation of multiple conformers at room temperature.[23][24] This can manifest as a doubling or broadening of NMR signals. Temperature-dependent NMR studies can be employed to investigate such dynamic processes.

Conclusion: A Powerful Toolkit for Drug Discovery

The comprehensive NMR characterization of N-methylpyrazin-2-amine derivatives is a critical step in the drug discovery pipeline. By systematically applying a suite of 1D and 2D NMR experiments, researchers can unambiguously determine the structure of newly synthesized compounds. This in-depth technical guide has provided not only the "how" but also the "why" behind the experimental choices and data interpretation. A thorough understanding of these principles empowers scientists to confidently navigate the complexities of molecular structure elucidation, accelerating the journey from a promising lead compound to a potential therapeutic agent.

References

-

University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shifts. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]

-

Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future Medicinal Chemistry, 11(23), 3001-3004. Retrieved from [Link]

-

Gualtierotti, J. B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5649–5658. Retrieved from [Link]

-

Claramunt, R. M., et al. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 43(9), 751-756. Retrieved from [Link]

-

Chemistry Videos by T. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

-

University of Illinois Urbana-Champaign. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

- Friebolin, H. (1991). Basic One- and Two-Dimensional NMR Spectroscopy. VCH.

-

Semantic Scholar. (n.d.). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

AZoNetwork. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

National Institutes of Health. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

-

News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2013). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

-

Der Pharma Chemica. (2016). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 4. news-medical.net [news-medical.net]

- 5. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. web.pdx.edu [web.pdx.edu]

- 20. Video: NMR Spectroscopy Of Amines [jove.com]

- 21. emerypharma.com [emerypharma.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Solubility and Stability Profiling of 3,5-dibromo-N-methylpyrazin-2-amine: A Framework for Preformulation Development

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel chemical entity 3,5-dibromo-N-methylpyrazin-2-amine. In the absence of extensive public literature on this specific molecule, this document serves as a first-principles guide for researchers, formulation scientists, and drug development professionals. It details the necessary experimental protocols, explains the scientific rationale behind methodological choices, and adheres to the principles outlined by the International Council for Harmonisation (ICH) and the World Health Organization (WHO). The objective is to build a robust physicochemical profile of the active pharmaceutical ingredient (API), enabling informed decisions in formulation, analytical method development, and establishing a basis for its shelf-life.

Introduction and Strategic Overview

1.1 The Compound: this compound

-

Structure: (Structure to be inserted based on chemical name)

-

Molecular Formula: C₅H₅Br₂N₃

-

Molecular Weight: 266.92 g/mol

-

CAS Number: 894808-28-7[1]

Initial supplier data suggests storage under inert atmosphere at 2-8°C and away from light, providing preliminary clues that the molecule may be susceptible to oxidative, thermal, or photodegradation.[1] This underscores the immediate need for a rigorous, systematic investigation.

1.2 Rationale for Study: The "Why" Behind the Work

-

Solubility: Poor aqueous solubility is a leading cause of low and variable bioavailability for orally administered drugs. Determining the pH-solubility profile is a critical first step in classifying the compound under the Biopharmaceutics Classification System (BCS) and selecting an appropriate formulation strategy (e.g., salt formation, particle size reduction, amorphous solid dispersion).[2][3]

-

Stability: An unstable API can lose potency, leading to sub-therapeutic dosing, and can generate degradation products that may be toxic. Understanding how the molecule behaves under various environmental stresses (heat, light, humidity, pH, oxidation) is mandated by regulatory agencies to ensure patient safety and to define the drug's re-test period or shelf-life.[4][5]

1.3 Guiding Principles and Regulatory Context

The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing.[4] This ensures that the data generated is not only scientifically sound but also suitable for inclusion in regulatory submissions.

Prerequisite Physicochemical Characterization

Before embarking on extensive solubility and stability programs, foundational properties of the API batch must be confirmed. This ensures the integrity of all subsequent data.

-

Identity and Purity: Confirm the structure using ¹H NMR and ¹³C NMR and mass spectrometry. Establish the purity of the working batch using a high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV), aiming for >99.0% purity.

-

pKa Determination: The ionization constant(s) of the molecule are critical for interpreting the pH-solubility profile. The pyrazine and amine moieties suggest the molecule will have at least one pKa. Potentiometric titration or UV-spectrophotometry are standard methods.

-

LogP / LogD: The partition coefficient (LogP) and pH-dependent distribution coefficient (LogD) provide a measure of the molecule's lipophilicity, which is a key predictor of its permeability and can influence formulation choices.

Comprehensive Solubility Assessment

The objective is to determine the equilibrium solubility of this compound, particularly as a function of pH, to inform BCS classification and formulation development.[6][7]

3.1 Scientific Rationale: Beyond a Single Number

Solubility is not a fixed value but is dependent on the physical state of the solid (polymorph, salt form) and the properties of the solvent (pH, temperature, ionic strength). The "shake-flask" method is the gold standard for determining equilibrium solubility because it allows sufficient time for the dissolution process to reach a steady state.[7] For BCS classification, solubility is assessed at 37 ± 1 °C to simulate physiological conditions.[2][3]

3.2 Experimental Workflow: Solubility Determination

Caption: Equilibrium solubility assessment workflow.

3.3 Detailed Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) using pharmacopeial recipes.

-

Sample Preparation: To a series of glass vials, add a precisely weighed amount of this compound sufficient to create a slurry (e.g., 10 mg). Add a fixed volume (e.g., 1 mL) of each respective buffer.

-

Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C. Agitate for 48-72 hours.

-

Sampling: At defined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot. The concentration should not change significantly between the final two time points to confirm equilibrium has been reached.[2]

-

Separation: Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a 0.22 µm syringe filter to remove undissolved solids.

-

Dilution & Analysis: Immediately dilute the supernatant with mobile phase to prevent precipitation and quantify the concentration of the dissolved API using a validated HPLC-UV method.

-

pH Measurement: After the final time point, measure the pH of the slurry in each vial to ensure the buffer had sufficient capacity.

-

Data Reporting: Report the solubility in mg/mL at each pH value.

3.4 Data Presentation: Example pH-Solubility Profile

| pH of Buffer | Measured Final pH | Mean Solubility (mg/mL) ± SD (n=3) |

| 1.2 | 1.21 | Hypothetical Data |

| 3.0 | 3.05 | Hypothetical Data |

| 4.5 | 4.52 | Hypothetical Data |

| 6.8 | 6.83 | Hypothetical Data |

| 7.4 | 7.38 | Hypothetical Data |

Stability Profiling and Forced Degradation

Stability testing provides evidence on how the quality of an API varies over time under the influence of environmental factors.[5] It begins with forced degradation, which is essential for developing the analytical tools needed for long-term studies.

4.1 The Imperative of a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. Crucially, it must be able to resolve the parent API from its degradation products and any process impurities. HPLC with photodiode array (PDA) detection is the workhorse for this.

-

Development Strategy: The method is developed and validated only after generating degradants via forced degradation. The PDA detector is key, as it allows for peak purity analysis, ensuring that the parent API peak is spectrally homogenous and not co-eluting with a degradant.

4.2 Forced Degradation (Stress Testing)

The goal of forced degradation is to intentionally degrade the API to identify likely degradation products and establish degradation pathways.[8][9] This knowledge is invaluable for improving the formulation, manufacturing process, and storage conditions.[10] The typical target for degradation is 5-20% loss of the parent API; extensive degradation can obscure the primary degradation pathways.[11]

4.2.1 Experimental Workflow: Forced Degradation Studies

Caption: Forced degradation and SIAM development workflow.

4.2.2 Detailed Protocols for Stress Conditions

For each condition, a control sample (API in solvent, protected from stress) is analyzed concurrently.

-

Acid/Base Hydrolysis:

-

Protocol: Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Expose samples to heat (e.g., 60°C) or room temperature, sampling at time points (e.g., 2, 8, 24 hours). Neutralize samples before HPLC analysis.

-

Rationale: Simulates exposure to acidic or basic environments in the gut or during processing. The amine and pyrazine ring may be susceptible to hydrolysis.

-

-

Oxidative Degradation:

-

Protocol: Prepare a solution of the API in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Keep at room temperature and sample over 24 hours.

-

Rationale: Tests susceptibility to oxidation. Heterocyclic nitrogen atoms can be sites of oxidation.

-

-

Thermal Degradation:

-

Protocol: Store the solid API in a humidity-controlled oven (e.g., 80°C / 75% RH) for a defined period (e.g., 7 days). Also, test a solution at elevated temperature.

-

Rationale: Evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for drying and storage operations.

-

-

Photostability:

-

Protocol: Expose the solid API and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A dark control sample must be stored under the same conditions.

-

Rationale: Many aromatic and heterocyclic compounds are light-sensitive. This is critical for packaging selection.

-

4.3 Formal Stability Studies (per ICH Q1A)

Once a validated SIAM is in place, formal stability studies can be initiated to define the re-test period.[4]

-

Protocol:

-

Batches: Use at least three primary batches.

-

Container Closure System: Store the API in the proposed commercial packaging.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.

-

Accelerated: 0, 3, and 6 months.[4]

-

-

Tests: At each pull point, test for Appearance, Assay, Degradation Products, and other relevant attributes.

-

4.4 Data Presentation: Example Forced Degradation Summary

| Stress Condition | Duration/Temp | % Assay Lost | No. of Degradants | Largest Degradant (% Area) |

| 0.1 M HCl | 24h / 60°C | 12.5% | 2 | 8.2% (RRT 0.85) |

| 0.1 M NaOH | 8h / RT | 18.2% | 3 | 11.5% (RRT 1.15) |

| 3% H₂O₂ | 24h / RT | 6.8% | 1 | 4.5% (RRT 1.30) |

| Thermal (Solid) | 7d / 80°C | < 1.0% | 0 | Not Detected |

| Photolytic (Solid) | ICH Q1B | 8.5% | 2 | 5.1% (RRT 0.92) |

Data Synthesis and Implications

The data generated from these studies form the cornerstone of the API's development narrative.

-

Solubility Profile: A low, flat pH-solubility profile might suggest the need for enabling formulation technologies. A classic "U-shaped" profile for an amphoteric compound would guide pH selection for liquid formulations.

-

Stability Profile: The forced degradation results directly inform handling and storage. If the compound is highly sensitive to base and light, manufacturing steps must be protected from high pH and specific light wavelengths, and the final product will require protective packaging (e.g., amber vials, blister packs). The formal stability data will be used to establish a statistically justified re-test period for the API.

Conclusion

This guide outlines a rigorous, phase-appropriate strategy for characterizing the solubility and stability of this compound. By following these structured protocols, grounded in regulatory principles and sound scientific reasoning, a drug development team can build a comprehensive data package. This package will not only satisfy regulatory expectations but, more importantly, will enable the rational design of a safe, stable, and effective drug product.

References

-

American Elements. (n.d.). 3,5-Dibromo-6-methylpyrazin-2-amine. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link]

-

International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Compass Pharmaceutical Consulting. (2023). Forced Degradation Study as per ICH Guidelines. Retrieved from [Link]

-

International Council for Harmonisation. (2024). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]

-

International Council for Harmonisation. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 565-572. Retrieved from [Link]

-

BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Pharm Outsourcing. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

-

Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

MDPI. (2022). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dibromopyrazine. PubChem Compound Database. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-bromo-N-methylpyrazin-2-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromoaniline. PubChem Compound Database. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. who.int [who.int]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. onyxipca.com [onyxipca.com]

- 11. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Biological Activity Screening of Pyrazine Derivatives

Foreword: The Enduring Potential of the Pyrazine Scaffold

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] Pyrazine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with several compounds progressing to clinical use.[1][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the methodologies employed in the biological activity screening of this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and explore the critical structure-activity relationships that drive the optimization of pyrazine-based drug candidates.

I. The Pyrazine Core: A Hub of Biological Activity

The pyrazine ring's electron-deficient nature, arising from the electronegative nitrogen atoms, influences its molecular interactions and metabolic stability.[7] This core structure is found in a number of FDA-approved drugs, highlighting its therapeutic relevance.[3] The diverse pharmacological effects of pyrazine derivatives stem from their ability to interact with a wide range of biological targets.[1][4]

This guide will focus on three key areas of biological activity where pyrazine derivatives have shown significant promise:

-

Anticancer Activity: Many pyrazine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of crucial cellular signaling pathways, such as those mediated by protein kinases.[8]

-

Antimicrobial Activity: The pyrazine scaffold is a key component in a number of compounds with significant antibacterial and antifungal properties.[1]

-

Anti-inflammatory Activity: Pyrazine derivatives have been shown to modulate inflammatory responses, offering potential for the treatment of a range of inflammatory conditions.[1]

II. A Strategic Approach to Biological Activity Screening

A well-designed screening cascade is paramount for the efficient identification and optimization of lead compounds. The following workflow provides a logical progression from initial high-throughput screening to more complex in vivo validation.

III. Anticancer Activity Screening

The search for novel anticancer agents is a primary focus in pyrazine derivative research.[9] A tiered approach, starting with broad cytotoxicity screening and moving towards specific mechanistic and in vivo studies, is essential.

In Vitro Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A Primary Cytotoxicity Screen

This colorimetric assay is a robust and widely used method for assessing cell viability and proliferation.[10] It serves as an excellent primary screen to identify pyrazine derivatives with cytotoxic effects against cancer cell lines.

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazine derivatives and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vivo Models

-

Human Tumor Xenograft Model

To evaluate the in vivo efficacy of promising anticancer pyrazine derivatives, the human tumor xenograft model is a widely accepted standard.[10]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Detailed Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer the pyrazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (a known anticancer drug).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

-

| Pyrazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperlongumine Analog | HCT116 | 3.19 - 8.90 | [7] |

| Pyrazolo[3,4-b]pyrazine | MCF-7 | 9.42 | [1] |

| 3,4-dimethoxy derivative | MCF-7 | 2.22 | [1] |

IV. Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have emerged as a promising source of such compounds.[1]

In Vitro Assays

-

Agar Well Diffusion Assay

This method is a straightforward and widely used technique for the preliminary screening of antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism.

-

Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the pyrazine derivative solution to each well. Include a solvent control and a positive control (a known antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

-

-

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric method specifically adapted for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[11]

Principle: The Alamar Blue indicator changes color from blue to pink in the presence of metabolically active mycobacterial cells. The MIC is the lowest concentration of the compound that prevents this color change.

Step-by-Step Protocol:

-

Compound Dilution: Serially dilute the pyrazine derivatives in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain).

-

Inoculation: Add the mycobacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well.

-

Re-incubation and Reading: Re-incubate for 24 hours and visually assess the color change. The MIC is the lowest concentration that remains blue.

-

| Pyrazine Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine Carboxamide | S. aureus | 32 | [12] |

| Pyrazine Carboxamide | E. coli | 16 | [12] |

| Triazolo[4,3-a]pyrazine | S. aureus | 32 | [12] |

| Triazolo[4,3-a]pyrazine | E. coli | 16 | [12] |

V. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research.[13]

In Vitro Assays

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a common in vitro model for assessing the anti-inflammatory potential of compounds.

Principle: Macrophages (e.g., RAW 264.7 cell line) produce nitric oxide (NO) upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. Anti-inflammatory compounds can inhibit this NO production.

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

-

In Vivo Models

-

Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14]

Principle: Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Detailed Methodology:

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer the pyrazine derivative orally or intraperitoneally at various doses.

-

Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

-

| Pyrazine Derivative | Assay | Activity | Reference |

| Paeonol derivative | LPS-induced NO production in RAW264.7 | 56.32% inhibition at 20 µM | [7] |

| Pyrazoline derivative | Carrageenan-induced paw edema | 83.4% inhibition | [15] |

| Pyrazoline derivative | Carrageenan-induced paw edema | 80.5% inhibition | [15] |

VI. Structure-Activity Relationship (SAR) Studies: The Key to Optimization

Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is crucial for rational drug design and lead optimization.[16] SAR studies involve systematically modifying the pyrazine scaffold and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties.

Key considerations in the SAR of pyrazine derivatives include:

-

Position and Nature of Substituents: The type and location of functional groups on the pyrazine ring can dramatically influence activity. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to interact with target proteins.

-

Lipophilicity and Hydrophilicity: The overall lipophilicity of the molecule, often modulated by substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Stereochemistry: For chiral pyrazine derivatives, the stereochemistry can play a critical role in target binding and biological activity.

For example, in the development of pyrazine-based kinase inhibitors, the pyrazine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.[2] Modifications to other parts of the molecule are then made to enhance potency and selectivity.

VII. Conclusion: A Bright Future for Pyrazine Derivatives

The pyrazine scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. The systematic screening of pyrazine derivatives, guided by a deep understanding of the underlying biology and chemistry, is essential for unlocking their full potential. This guide has provided a comprehensive framework for such endeavors, from initial in vitro screening to in vivo validation and lead optimization through SAR studies. As our understanding of disease mechanisms continues to grow, so too will the opportunities for leveraging the unique properties of the pyrazine ring to design the next generation of innovative medicines.

VIII. References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS. (n.d.). Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved from [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved from [Link]

-

Pharmacological activity and mechanism of pyrazines - PubMed. (n.d.). Retrieved from [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). Retrieved from [Link]

-

Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed. (n.d.). Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

In Vivo Models for Inflammatory Arthritis - PubMed. (n.d.). Retrieved from [Link]

-

Graphviz tutorial - YouTube. (n.d.). Retrieved from [Link]

-

Amping antimicrobial discovery with high-throughput screening - Drug Target Review. (n.d.). Retrieved from [Link]

-

Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of some novel pyrazolines - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

In Vivo Pain Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

-

Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved from [Link]

-

A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery | PLOS Computational Biology - Research journals. (n.d.). Retrieved from [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. (n.d.). Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

-

What in vivo models are used for pain studies? - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa - Frontiers. (n.d.). Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

-

Drawing graphs with Graphviz. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) In-vitro Models in Anticancer Screening - ResearchGate. (n.d.). Retrieved from [Link]

-

User Guide — graphviz 0.21 documentation. (n.d.). Retrieved from [Link]

-

A High-Throughput Screen for Antibiotic Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

-

Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.). Retrieved from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

-

Synthesis and Reactions of Some Pyrazine Derivatives - Taylor & Francis Online. (n.d.). Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (n.d.). Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. irjmets.com [irjmets.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 3,5-dibromo-N-methylpyrazin-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dibromo-N-methylpyrazin-2-amine

Introduction

In the landscape of pharmaceutical research and drug development, pyrazine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, acting as scaffolds for a diverse range of biologically active agents.[1] The compound this compound is a key intermediate, offering multiple reaction sites for the synthesis of more complex molecules. Its precise structural confirmation and purity assessment are paramount to ensure the validity of subsequent research and the safety of potential drug candidates.

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As experimentally derived spectra for this specific compound are not widely available in public databases, this document serves as an expert-led predictive guide. We will leverage first principles of spectroscopy and draw parallels from structurally analogous compounds to forecast the expected spectral data. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and interpretative logic to empower users to acquire and analyze the spectroscopic data for this molecule with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR provide an unambiguous map of the atomic connectivity and chemical environment.

Expertise & Rationale: Why NMR is Essential

The power of NMR lies in its ability to resolve magnetically distinct nuclei within a molecule. The pyrazine core, substituted with two bromine atoms and an N-methylamino group, presents a unique electronic landscape. The electronegative bromine atoms will significantly deshield adjacent nuclei, shifting their resonance signals downfield. Conversely, the electron-donating amino group will have a shielding effect. These predictable electronic influences allow for the confident assignment of each signal to a specific proton and carbon in the structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following data is predicted for a sample dissolved in a standard NMR solvent such as DMSO-d₆, which is an excellent choice for many heterocyclic compounds due to its high dissolving power.[2] Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C6-H (Aromatic) | 8.0 - 8.2 | Singlet (s) | N/A | This sole aromatic proton is on a carbon adjacent to a nitrogen and flanked by a bromine atom, leading to significant deshielding. |

| N-H (Amine) | 7.0 - 7.5 | Quartet (q) | ~5 Hz | The amine proton will couple to the adjacent methyl protons. Its chemical shift can be broad and is solvent-dependent. |

| N-CH₃ (Methyl) | 2.9 - 3.1 | Doublet (d) | ~5 Hz | The methyl protons are coupled to the single N-H proton, resulting in a doublet. The signal is shifted downfield due to attachment to the electronegative nitrogen atom. |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | 155 - 160 | Carbon bearing the amino group; significantly shielded by the nitrogen's lone pair. |

| C3 | 115 - 120 | Carbon attached to bromine; its resonance is shifted upfield due to the heavy atom effect of bromine, despite bromine's electronegativity. |

| C5 | 120 - 125 | Carbon attached to the second bromine atom. Similar to C3 but in a slightly different electronic environment. |

| C6 | 140 - 145 | The sole CH carbon in the ring, adjacent to a ring nitrogen, leading to a downfield shift. |

| N-CH₃ | 28 - 32 | Typical range for an N-methyl group in this environment. |

Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra on a standard 400 MHz spectrometer.[2][3]

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing; sonication can be used if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.

-

-

Instrument Setup & Calibration:

-

Use a 400 MHz NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming of the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans for a preliminary spectrum, increasing to 64 or 128 for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., Bruker 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay ensures quantitative accuracy for all carbon types).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C nucleus.

-

Visualization: NMR Experimental Workflow```dot

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint.

Expertise & Rationale: Key Vibrational Modes

For this compound, the key diagnostic peaks will be the N-H stretch of the secondary amine, the C-H stretches of the aromatic ring and methyl group, and the various vibrations of the pyrazine ring. Secondary amines typically show a single, relatively weak N-H stretching band in the 3350-3310 cm⁻¹ region. [4][5]This distinguishes it clearly from primary amines, which show two N-H bands. [6]

Predicted Infrared Absorption Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3350 - 3310 | N-H Stretch (Secondary Amine) | Medium-Weak |

| 3100 - 3000 | C-H Stretch (Aromatic) | Weak |

| 2980 - 2850 | C-H Stretch (Aliphatic, -CH₃) | Medium |

| 1600 - 1450 | C=N and C=C Stretch (Pyrazine Ring) | Medium-Strong |

| 1335 - 1250 | C-N Stretch (Aromatic Amine) | Strong |

| < 800 | C-Br Stretch | Strong |

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular formula and isotopic composition with high certainty, and infrared spectroscopy offers rapid confirmation of key functional groups. The predicted data and detailed protocols within this guide establish a robust, self-validating workflow for any researcher, scientist, or drug development professional working with this compound, ensuring the integrity and reliability of their scientific endeavors.

References

-

American Elements. (n.d.). 3,5-Dibromo-6-methylpyrazin-2-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Google Patents. (1985). EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

-

Stoyanov, N., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(2), M1131. Retrieved from [Link]

-

ResearchGate. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-3,5-dibromopyrazine CAS 24241-18-7. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

Thermogravimetric Analysis of Halogenated Pyrazines

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of halogenated pyrazines. Pyrazine scaffolds are integral to numerous pharmaceuticals, and halogenation is a key strategy for modulating their physicochemical and pharmacological properties. Understanding the thermal stability of these compounds is paramount for drug development, formulation, and manufacturing. This document delves into the fundamental principles of TGA, offers field-proven experimental protocols, and explores the mechanistic nuances of how different halogen substituents influence the thermal decomposition pathways of the pyrazine core.

Introduction: The Significance of Halogenated Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the structural core of many biologically active molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in medicinal chemistry. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a powerful tool used by drug developers to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity.

However, the introduction of a halogen atom also significantly alters the molecule's thermal stability. Thermogravimetric Analysis (TGA) is an essential analytical technique used to quantify this stability by precisely measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[2][3] This data is critical for:

-

API Stability Assessment: Determining the decomposition temperature is crucial for defining storage conditions and shelf-life.[4]

-

Formulation Development: Understanding the thermal limits of an active pharmaceutical ingredient (API) is necessary to prevent degradation during heat-involved processes like milling, drying, and hot-melt extrusion.

-

Polymorph and Salt Screening: Different solid-state forms of a drug can exhibit varied thermal stabilities, which TGA can effectively differentiate.

This guide will provide the foundational knowledge and practical steps to expertly apply TGA in the study of halogenated pyrazines.

Fundamentals of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis that provides quantitative information on mass changes associated with processes like decomposition, oxidation, and dehydration.[3]

The Principle and the Instrument

A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a purge gas system.[5] A small, precisely weighed sample is placed in a crucible, which is situated within the furnace. The furnace heats the sample according to a user-defined temperature program (e.g., a linear ramp of 10 °C/min). The balance continuously records the sample's mass, and the data is plotted as a thermogram: a graph of mass versus temperature.

Interpreting the TGA & DTG Curves

The output of a TGA experiment is typically a pair of curves:

-

Thermogravimetric (TG) Curve: Plots the percent mass of the sample remaining on the y-axis against the temperature on the x-axis. A downward step indicates a mass loss event.

-

Derivative Thermogravimetric (DTG) Curve: Plots the rate of mass change (d(mass)/dT) on the y-axis against temperature. The peak of a DTG curve corresponds to the temperature of the fastest decomposition rate for that specific event.

Key parameters derived from these curves include:

-

T_onset: The onset temperature of decomposition, where mass loss begins.

-

T_peak: The peak temperature from the DTG curve, indicating the point of maximum decomposition rate.

-

Mass Loss (%): The percentage of mass lost during a specific decomposition step.

-

Residual Mass (%): The mass of the material remaining at the end of the experiment.

The Influence of Halogenation on Pyrazine Decomposition

The thermal decomposition of a halogenated pyrazine is typically initiated by the cleavage of the weakest bond in the molecule. The nature of the halogen substituent (F, Cl, Br, I) directly dictates the thermal stability due to profound differences in carbon-halogen (C-X) bond dissociation energies.

The general trend for C-X bond strength is: C-F > C-Cl > C-Br > C-I

This trend is a direct consequence of the electronegativity and size of the halogen atom. Fluorine, being the most electronegative and smallest, forms the strongest, most stable bond with carbon.[6] Conversely, iodine forms the weakest bond.

Therefore, we can predict a corresponding trend in the thermal stability of halogenated pyrazines: Fluorinated > Chlorinated > Brominated > Iodinated

The decomposition mechanism often proceeds as follows:

-

Initial C-X Bond Cleavage: At elevated temperatures, the C-X bond is the most likely initial point of failure, particularly for bromo- and iodo-pyrazines. This generates a pyrazinyl radical and a halogen radical.

-

Pyrazine Ring Fragmentation: Following the initial bond cleavage or occurring concurrently, the pyrazine ring itself begins to fragment. This complex process can lead to the evolution of various gaseous products, including nitrogen oxides (NOx), ammonia (NH3), hydrogen cyanide (HCN), and small hydrocarbons.[7]

-

Secondary Reactions: The highly reactive radical species generated can undergo secondary reactions, further complicating the decomposition pathway.

The following diagram illustrates this causal relationship between halogen type and the initiation of thermal decomposition.

Caption: Causal link between C-X bond energy and TGA onset temperature.

Field-Proven Experimental Protocol for TGA

Adherence to a rigorous, validated protocol is essential for generating reproducible and accurate TGA data.

Sample Preparation

The quality of your results is directly dependent on your sample preparation.[8]

-

Ensure Homogeneity: If the sample is from a large batch, ensure the portion taken for analysis is representative. If the material consists of large crystals, gently grind it to a uniform, fine powder using an agate mortar and pestle. This promotes even heat distribution.

-

Avoid Contamination: Use clean spatulas and tools. Handle the sample in a clean, dry environment to prevent moisture absorption, which can appear as an initial mass loss step below 120°C.[4]

-

Consistent Mass: Use a consistent sample mass for all comparative experiments, typically between 5 and 10 mg.[8] Too small a sample can be unrepresentative, while too large a sample can lead to thermal lags and poor resolution.[9]

Instrument Setup and Calibration

-

Crucible Selection: Use an inert crucible, such as alumina or platinum. For most pyrazine analyses, alumina is a cost-effective and suitable choice. Ensure the crucible is cleaned by heating it to a high temperature in the TGA furnace before the first use to burn off any contaminants.

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 40-100 mL/min).[7] This prevents oxidative decomposition and ensures a stable, inert atmosphere for the analysis.

-

Calibration: Perform routine temperature and mass calibrations as per the instrument manufacturer's guidelines.[10] Temperature calibration is typically done using certified reference materials with known Curie points (e.g., nickel). Mass calibration is verified with standard weights.

Experimental Method

-

Tare the Crucible: Place the empty, clean crucible in the TGA and perform a tare.

-

Load the Sample: Carefully place 5-10 mg of the prepared sample into the crucible, ensuring it forms a thin, even layer on the bottom.

-

Equilibrate: Heat the sample to a starting temperature (e.g., 30-40 °C) and allow it to equilibrate for 5-10 minutes to establish a stable mass baseline.

-

Temperature Ramp: Heat the sample at a linear rate, typically 10 K/min or 20 K/min, to a final temperature well above the final decomposition point (e.g., 600-800 °C).[7] A slower heating rate can improve the resolution of overlapping decomposition events.

-

Data Collection: Record the mass, time, and temperature data throughout the experiment.